1,1'-Biphenyl, 2,4,4'-trichloro-3'-fluoro-
Overview
Description
1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- is a halogenated biphenyl compound with the molecular formula C12H6Cl3F. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure. It is a derivative of biphenyl, which is a common organic compound consisting of two benzene rings connected by a single bond.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- typically involves halogenation reactions. One common method is the chlorination of biphenyl followed by fluorination. The reaction conditions often include the use of chlorine gas and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The process may require a catalyst and controlled temperature to achieve the desired substitution pattern.
Industrial production methods for this compound may involve large-scale halogenation processes, where biphenyl is treated with chlorine and fluorine sources under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl structure can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex halogenated biphenyl derivatives.
Biology: The compound can be used in studies related to the effects of halogenated biphenyls on biological systems, including their interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmacophore in drug design, given its unique halogenation pattern.
Industry: It can be used in the development of materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1,1’-Biphenyl, 2,4,4’-trichloro-3’-fluoro- can be compared with other halogenated biphenyls, such as:
1,1’-Biphenyl, 2,4,4’-trichloro-: Lacks the fluorine atom, which may result in different chemical and biological properties.
1,1’-Biphenyl, 2,4,5-trichloro-: Has a different substitution pattern, affecting its reactivity and applications.
1,1’-Biphenyl, 2,3,3’-trichloro-: Another isomer with distinct properties due to the position of the chlorine atoms.
Properties
IUPAC Name |
2,4-dichloro-1-(4-chloro-3-fluorophenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAUHFXOMQAQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698673 | |
Record name | 2,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863314-89-0 | |
Record name | 2,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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